Enzymatic Formation Stereospecificity: Exclusive Production of (24R,25R)-Isomer by Peroxisomal D-Bifunctional Protein
In a direct head-to-head analysis of all four possible stereoisomers of 3α,7α,12α,24-tetrahydroxy-5β-cholestan-26-oyl-CoA, incubation of (24E)-3α,7α,12α-trihydroxy-5β-cholest-24-en-26-oyl-CoA (24E-THC-CoA) with purified D-bifunctional protein (HSD17B4) resulted in the formation of only one isomer—the (24R,25R)-isomer—out of four possible stereoisomers [1]. The other three isomers (24R,25S-, 24S,25R-, and 24S,25S-) were not detected as products. This outcome demonstrates that the enzyme catalyzes a cis-addition of water to the Δ²⁴ double bond with absolute stereochemical control, yielding exclusively the (24R,25R) configuration at the newly formed C24 and pre-existing C25 chiral centers [1].
| Evidence Dimension | Number of stereoisomers formed from 24E-THC-CoA substrate |
|---|---|
| Target Compound Data | 1 stereoisomer formed (24R,25R-isomer only) |
| Comparator Or Baseline | Other three possible stereoisomers: (24R,25S), (24S,25R), (24S,25S) |
| Quantified Difference | Exclusive formation of (24R,25R)-isomer (1/4 possible isomers); other three isomers show 0% formation |
| Conditions | In vitro enzymatic incubation using (24E)-THC-CoA as substrate with purified D-3-hydroxyacyl-CoA dehydratase/D-3-hydroxyacyl-CoA dehydrogenase (D-bifunctional protein) |
Why This Matters
This exclusive stereospecificity establishes the (24R,25R)-isomer as the only physiologically relevant hydration product in the peroxisomal β-oxidation pathway, meaning any stereoisomer mixture or incorrect isomer will not accurately represent the native metabolic intermediate in pathway studies.
- [1] Kurosawa T, Sato M, Yoshimura T, Jiang LL, Hashimoto T, Tohma M. Stereospecific formation of (24R,25R)-3 alpha,7 alpha,12 alpha,24-tetrahydroxy-5 beta-cholestan-26-oic acid catalyzed with a peroxisomal bifunctional D-3-hydroxyacyl-CoA dehydratase/D-3-hydroxyacyl-CoA dehydrogenase. Biol Pharm Bull. 1997 Mar;20(3):295-7. doi: 10.1248/bpb.20.295. PMID: 9084892. View Source
